4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol
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Overview
Description
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol typically involves the reaction of 3-(trifluoromethyl)aniline with piperazine, followed by the addition of butanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .
Scientific Research Applications
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The piperazine ring plays a crucial role in stabilizing the compound’s interaction with its targets, while the butanol chain influences its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Contains a triazole ring instead of a butanol chain.
Uniqueness
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol is unique due to its combination of a trifluoromethyl group, piperazine ring, and butanol chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H21F3N2O |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C15H21F3N2O/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21/h3-5,12,21H,1-2,6-11H2 |
InChI Key |
AUXKOOFIUBHTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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